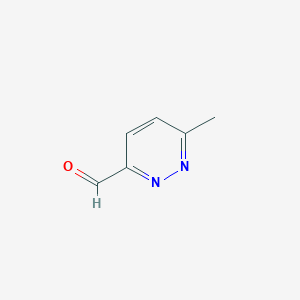

6-Methylpyridazine-3-carbaldehyde

説明

Significance of the Pyridazine (B1198779) Heterocyclic Scaffold in Organic Synthesis

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a key structural motif in numerous biologically active compounds. nih.govnih.gov Its unique physicochemical properties, such as its high dipole moment, capacity for hydrogen bonding, and ability to act as a bioisosteric replacement for other aromatic systems, make it an attractive scaffold in drug design. nih.gov The pyridazine nucleus has been identified in compounds with a broad spectrum of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, and antihypertensive properties. acs.org A vast number of pyridazine-containing compounds have been synthesized and evaluated for their potential in treating various diseases, particularly cancer. nih.gov

Overview of Carbaldehyde Functionality in Heterocyclic Chemistry

The carbaldehyde group (-CHO) is a versatile functional group in organic chemistry, especially when attached to a heterocyclic ring. It serves as a key intermediate in a multitude of chemical transformations. The aldehyde group can readily participate in various reactions, such as oxidations, reductions, and carbon-carbon bond-forming reactions, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures. rsc.org In the context of heterocyclic chemistry, the carbaldehyde group provides a handle for the synthesis of fused heterocyclic systems and the elaboration of side chains, which is crucial for the development of new medicinal agents and functional materials. rsc.orgrsc.org

Research Context of 6-Methylpyridazine-3-carbaldehyde within Pyridazine Chemistry

This compound is a specific pyridazine derivative that has garnered interest in synthetic and medicinal chemistry. Its structure features a methyl group at the 6-position and a carbaldehyde group at the 3-position of the pyridazine ring. This particular arrangement of substituents influences the molecule's reactivity and potential applications. Research on this compound and its analogs is often focused on the development of novel synthetic methodologies and the exploration of their utility as precursors to more complex and potentially bioactive molecules.

The synthesis of pyridazine derivatives, in general, can be achieved through various methods, including inverse-electron-demand Diels-Alder reactions and cyclization reactions of unsaturated hydrazones. organic-chemistry.org The presence of the methyl and carbaldehyde groups on the pyridazine ring of this compound offers specific sites for further chemical modification, making it a valuable intermediate in the synthesis of targeted molecular libraries.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Chemical Formula | C6H6N2O |

| Molar Mass | 122.12 g/mol |

| CAS Number | 635324-41-3 |

Table 1: Key Properties of this compound.

Structure

2D Structure

特性

IUPAC Name |

6-methylpyridazine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c1-5-2-3-6(4-9)8-7-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPKGSXZJDAALJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30617069 | |

| Record name | 6-Methylpyridazine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635324-41-3 | |

| Record name | 6-Methylpyridazine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylpyridazine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Strategies for the Construction of the Pyridazine (B1198779) Ring System

The formation of the pyridazine ring is a well-established area of heterocyclic chemistry, with several reliable methods available. A classical and common approach involves the condensation of 1,4-dicarbonyl compounds, such as 1,4-diketones or 4-ketoacids, with hydrazine (B178648) or its derivatives. google.com This reaction proceeds via the formation of a dihydropyridazine (B8628806) intermediate which can then be oxidized to the aromatic pyridazine.

More contemporary methods offer alternative pathways with different substrate scopes and reaction conditions. These include:

Aza-Diels-Alder Reactions: This powerful cycloaddition strategy, particularly the inverse electron-demand variant, can be used to construct the pyridazine ring with high regioselectivity. For instance, electron-deficient 1,2,3-triazines can serve as dienes, reacting with electron-rich dienophiles like 1-propynylamines to yield highly substituted pyridazines under neutral, metal-free conditions. rsc.orgorgsyn.org

Ring-Closing Metathesis (RCM): RCM has emerged as a key carbon-carbon bond-forming reaction in the synthesis of various heterocycles, including pyridazines. This method involves the cyclization of a suitable diene precursor, followed by an elimination step to introduce the aromaticity. sioc-journal.cn

Diaza-Wittig Reaction: This intramolecular reaction provides a route to pyridazine derivatives from α-diazo-β-ketoesters, which are themselves accessible from β-ketoesters. chemistrysteps.com

Targeted Synthesis of 6-Methylpyridazine-3-carbaldehyde and its Direct Precursors

A direct, single-step synthesis for this compound is not prominently documented, necessitating a multi-step approach from readily available precursors. A plausible and chemically sound pathway involves the synthesis and modification of a key intermediate, 6-chloropyridazine-3-carboxylic acid, derived from 3-chloro-6-methylpyridazine (B130396).

The targeted synthesis begins with the oxidation of the methyl group of 3-chloro-6-methylpyridazine. This transformation yields 6-chloropyridazine-3-carboxylic acid, a critical intermediate where the carbon atom at the 3-position is at the correct oxidation state for later conversion to a carbaldehyde. This oxidation is typically achieved using strong oxidizing agents under acidic conditions. google.comguidechem.com

The reaction involves dissolving 3-chloro-6-methylpyridazine in concentrated sulfuric acid and then adding an oxidant like potassium dichromate or potassium permanganate. google.comguidechem.com The reaction is exothermic and requires careful temperature control.

Table 1: Reaction Conditions for the Oxidation of 3-Chloro-6-methylpyridazine

| Oxidant | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Potassium Dichromate (K₂Cr₂O₇) | conc. H₂SO₄ | < 50, then 50 | 4 | 69 | guidechem.com |

| Potassium Dichromate (K₂Cr₂O₇) | conc. H₂SO₄ | < 65, then 60 | 3 | Not specified | guidechem.com |

| Potassium Dichromate (K₂Cr₂O₇) | H₂SO₄ | 50 | 2 | 65 | google.com |

| Potassium Permanganate (KMnO₄) | 50% H₂SO₄ | 80 | 2 | 52 | google.com |

From the intermediate 6-chloropyridazine-3-carboxylic acid, a proposed pathway to the target molecule involves two main transformations: dechlorination to introduce the methyl group and reduction of the carboxylic acid to the carbaldehyde. The dechlorination of the chloro-substituent at the 6-position to a methyl group would likely be achieved via catalytic hydrogenation, a common method for the dehalogenation of aryl halides. youtube.comyoutube.com This would be followed by the reduction of the carboxylic acid functionality.

The conversion of a carboxylic acid to an aldehyde requires a controlled reduction, as many reducing agents will proceed to the primary alcohol. libretexts.org Several modern synthetic methods allow for this selective transformation and could be applied to a 6-methylpyridazine-3-carboxylic acid intermediate. chemistrysteps.comorganic-chemistry.org

One effective strategy involves the in-situ conversion of the carboxylic acid to a more reactive derivative, such as a thioester, which is then reduced. For example, the carboxylic acid can be converted to its S-2-pyridyl thioester derivative, which can then be reduced to the aldehyde using a nickel catalyst and a silane (B1218182) reductant. rsc.org Another approach is the stepwise reduction-oxidation method, where the carboxylic acid salt is treated with borane (B79455) followed by oxidation with a reagent like pyridinium (B92312) chlorochromate (PCC) to yield the aldehyde. researchgate.net

A general scheme for this proposed two-step reduction is as follows:

Activation: The carboxylic acid is reacted with an activating agent (e.g., to form a thioester or an acyl chloride).

Partial Reduction: The activated intermediate is treated with a mild and selective reducing agent, such as lithium tri-tert-butoxyaluminum hydride (for an acyl chloride) or a nickel/silane system (for a thioester), to stop the reduction at the aldehyde stage. rsc.orglibretexts.org

Optimizing any multi-step synthesis requires careful consideration of the reaction conditions for each transformation. In the synthesis of the 6-chloropyridazine-3-carboxylic acid intermediate, key parameters include the choice of oxidant and temperature control. As shown in Table 1, different oxidants and temperatures lead to varying yields. google.com Controlling the temperature of this exothermic oxidation is crucial to prevent side reactions and ensure a higher yield of the desired product. guidechem.com

For the proposed subsequent steps, selectivity is paramount. In the catalytic hydrogenation for dechlorination, the choice of catalyst (e.g., Palladium on carbon) and reaction conditions (pressure, temperature) must be carefully selected to reduce the C-Cl bond without over-reducing the aromatic pyridazine ring. youtube.comyoutube.com Similarly, in the final reduction of the carboxylic acid, the choice of a mild, chemoselective reducing agent is critical to isolate the aldehyde product and prevent over-reduction to the corresponding alcohol. libretexts.orgorganic-chemistry.org

Derivatization Strategies for this compound

The aldehyde functional group is one of the most versatile in organic chemistry, serving as a gateway to a vast array of other functionalities.

The carbaldehyde group of this compound would be expected to undergo typical aldehyde reactions, allowing for extensive derivatization and the synthesis of a library of related compounds. Key transformations include:

Oxidation: The aldehyde can be easily oxidized to the corresponding 6-methylpyridazine-3-carboxylic acid using common oxidizing agents.

Reduction: Reduction of the aldehyde, for example with sodium borohydride (B1222165), would yield the corresponding primary alcohol, 6-methyl-3-(hydroxymethyl)pyridazine.

Condensation Reactions: The aldehyde can react with amine-containing compounds. For instance, reaction with primary amines would form Schiff bases (imines), while reaction with hydrazines or thiosemicarbazides could be used to generate hydrazones or thiosemicarbazones, respectively.

Transformations of the Pyridazine Ring System for Analog Development

The pyridazine ring is a key structural motif in medicinal chemistry, valued for its unique physicochemical properties. asianpubs.orgnih.gov The transformation of the pyridazine core of molecules like this compound is a crucial strategy for the development of novel analogs with diverse biological activities. These transformations can involve ring-fused systems and modifications that alter the electronic and steric properties of the core structure.

One common approach involves the condensation of pyridazine derivatives with other cyclic compounds to create more complex, fused heterocyclic systems. For instance, pyridazino[4,5-d]pyridazine (B3350090) derivatives can be synthesized through the reaction of 1,4-dicarbonyl compounds or their equivalents with hydrazine. asianpubs.org Saturated 1,4-diketones typically yield dihydropyridazines, which can be readily oxidized to the aromatic pyridazine ring system. asianpubs.org

Another significant transformation is the construction of fused bicyclic and tetracyclic systems. For example, imidazo[1,2-b]pyridazines can be synthesized via palladium-catalyzed intramolecular C-H amination. researchgate.net This method allows for the creation of complex scaffolds that are of interest in drug discovery. The synthesis of pyrido[3',2':4,5]imidazo[1,2-b]pyridazine has been achieved through an auto-tandem palladium-catalyzed amination of 2-chloro-3-iodopyridine (B15675) with 3-aminopyridazine. researchgate.net

Furthermore, the pyridazine ring can undergo transformations to form other heterocyclic structures. While specific examples starting from this compound are not extensively documented in the reviewed literature, the general reactivity of the pyridazine nucleus suggests potential for such transformations. These reactions are critical for expanding the chemical space accessible from this starting material.

The development of pyridazine analogs also includes the synthesis of pyridazinones, which are known to possess a wide range of pharmacological activities. researchgate.net The synthesis of 5,6-bis(4-methoxyphenyl)-2H-pyridazin-3-one derivatives, for example, has been shown to yield compounds with potent inhibitory activity against interleukin-1 beta (IL-1β) production. nih.gov

Table 1: Examples of Pyridazine Ring System Transformations

| Transformation Type | Reactants | Product | Key Features | Reference |

|---|---|---|---|---|

| Fused Ring Synthesis | Ninhydrin and Barbituric Acid with Hydrazine | Pyridazino[4,5-d]pyridazine derivative | Condensation followed by cyclization with hydrazine. | asianpubs.org |

| Fused Bicyclic Synthesis | 2-chloro-3-iodopyridine and 3-aminopyridazine | Pyrido[3',2':4,5]imidazo[1,2-b]pyridazine | Palladium-catalyzed intramolecular C-H amination. | researchgate.net |

| Pyridazinone Synthesis | Substituted Maleic Anhydride and Hydrazine | Pyridazinone derivative | Cyclization reaction leading to biologically active scaffolds. | researchgate.net |

Introduction of Substituents for Advanced Molecular Engineering

The functionalization of the pyridazine ring is a cornerstone of advanced molecular engineering, enabling the fine-tuning of a molecule's properties for specific applications. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the direct introduction of a wide array of substituents onto the pyridazine nucleus. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction is highly effective for forming carbon-carbon bonds. Trifluoromethanesulfonic acid 6-methyl-pyridazine-3-yl ester, a derivative of this compound, has been successfully coupled with various aryl-boronic acids and esters. thieme-connect.com These reactions, often carried out using a palladium catalyst like Pd(PPh₃)₄ in the presence of an aqueous base, proceed in good to excellent yields (54-84%). thieme-connect.com This method allows for the synthesis of a diverse range of biaryl pyridazines.

Stille Coupling: The Stille reaction provides another avenue for C-C bond formation. The coupling of trifluoromethanesulfonic acid 6-methyl-pyridazine-3-yl ester with aryl-stannanes has been demonstrated to be effective, particularly with electron-rich partners. thieme-connect.com

Sonogashira Coupling: This reaction is utilized to introduce alkynyl groups onto the pyridazine ring. While specific examples with this compound derivatives are not highlighted, it is a well-established method for functionalizing halopyridazines and pyridazine triflates. thieme-connect.comresearchgate.net

Buchwald-Hartwig Amination: This reaction is crucial for the formation of carbon-heteroatom bonds, specifically C-N bonds. It allows for the introduction of amino groups onto the pyridazine ring, which is a common feature in many biologically active molecules. researchgate.net

C-H Activation:

Direct C-H activation is an increasingly important strategy for the functionalization of heterocycles like pyridazine, as it avoids the need for pre-functionalized starting materials. pkusz.edu.cnrsc.org Rhodium-catalyzed C-H activation has been used to synthesize fused benzopyridazine analogues. pkusz.edu.cn This approach offers a direct method for creating complex molecular architectures from simpler pyridazine precursors.

The strategic introduction of substituents can significantly impact the biological activity of the resulting molecules. For example, the incorporation of different aryl and heteroaryl moieties can modulate the interaction of the compound with biological targets. The electron-deficient nature of the pyridazine ring can be leveraged to create molecules with specific electronic properties for applications in materials science as well. mdpi.com

Table 2: Palladium-Catalyzed Cross-Coupling of Trifluoromethanesulfonic acid 6-methyl-pyridazine-3-yl ester

| Coupling Partner | Reaction Type | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Aryl-boronic acids/esters | Suzuki-Miyaura | Pd(PPh₃)₄, aq. Na₂CO₃, DME | 54-84 | thieme-connect.com |

| Aryl-stannanes | Stille | PdCl₂(PPh₃)₂, LiCl, Dioxane | Good | thieme-connect.com |

Chemical Reactivity and Mechanistic Investigations

Reactivity Profiles of 6-Methylpyridazine-3-carbaldehyde

This compound is an organic compound featuring a pyridazine (B1198779) ring substituted with a methyl group and a carbaldehyde (aldehyde) group. Its chemical formula is C₇H₇NO. The presence of both the pyridazine ring and the aldehyde group imparts a unique reactivity profile to the molecule. The aldehyde group is particularly reactive towards nucleophiles, while the pyridazine ring, an aromatic heterocycle containing two adjacent nitrogen atoms, influences the electronic properties of the entire molecule. pipzine-chem.com

The pyridazine ring is characterized by its weak basicity and a high dipole moment. nih.gov The nitrogen atoms in the ring are more electronegative than the carbon atoms, leading to a polarization of the electron cloud towards the nitrogen atoms. This generally makes the pyridazine ring less susceptible to electrophilic substitution compared to benzene. pipzine-chem.com The reactivity of the aldehyde group is a focal point of its chemistry, participating in a wide array of chemical transformations. pipzine-chem.com

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₇NO |

| Molar Mass | 121.14 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | Approx. 204-206 °C |

| Solubility in Water | Slightly soluble |

| Solubility in Organic Solvents | Soluble in common organic solvents like ethanol (B145695) and ether |

| Density | Approx. 1.05 g/cm³ |

This table contains data sourced from multiple references. pipzine-chem.comsigmaaldrich.com

Nucleophilic Addition Reactions Involving the Carbaldehyde Moiety

The carbaldehyde group (C=O) is highly polarized, with the carbon atom bearing a partial positive charge and the oxygen atom a partial negative charge. This makes the carbonyl carbon an excellent electrophile, readily attacked by nucleophiles. masterorganicchemistry.comlibretexts.org Nucleophilic addition to the carbaldehyde group is a fundamental reaction of this compound. pipzine-chem.commasterorganicchemistry.com

In these reactions, the nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon atom's hybridization changes from sp² to sp³. libretexts.orgyoutube.com The reaction can proceed with a variety of nucleophiles. For instance, Grignard reagents (organomagnesium compounds) can react with the aldehyde to form secondary alcohols after an acidic workup. youtube.com

The stability of the tetrahedral intermediate formed during nucleophilic addition can vary. nih.gov While often transient, in some cases, particularly with strained ring systems, stable tetrahedral intermediates like hemiaminals can be isolated. nih.gov

Oxidation and Reduction Pathways of the Aldehyde Function

The aldehyde functional group in this compound can be readily oxidized or reduced.

Oxidation: Under the influence of suitable oxidizing agents, the aldehyde group can be oxidized to a carboxylic acid group, yielding 6-methylpyridazine-3-carboxylic acid. pipzine-chem.com

Reduction: Conversely, the aldehyde group can be reduced to a primary alcohol. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed to convert the aldehyde to 6-methyl-3-hydroxymethylpyridazine. pipzine-chem.com The choice of reducing agent can be crucial, with some, like sodium cyanoborohydride (NaCNBH₃), being useful in reductive amination processes under mildly acidic conditions. masterorganicchemistry.com

These transformations are key steps in the synthesis of various derivatives of this compound. researchgate.net

Condensation Reactions and Imine Formation from Carbaldehydes

This compound can undergo condensation reactions with primary amines to form imines, which are compounds containing a carbon-nitrogen double bond (C=N). masterorganicchemistry.com This reaction, often referred to as a condensation reaction, involves the elimination of a water molecule. masterorganicchemistry.com

The formation of an imine proceeds through a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, followed by the elimination of water to form the imine. masterorganicchemistry.com This process is typically reversible and can be driven to completion by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus. nih.gov The resulting imine can be hydrolyzed back to the original aldehyde and amine in the presence of water and an acid catalyst. nih.gov Imines themselves can be further reacted, for example, they can be reduced to form secondary amines in a process known as reductive amination. masterorganicchemistry.com

Influence of Pyridazine Ring Nitrogen Atoms on Molecular Reactivity

The electron-withdrawing nature of the pyridazine ring can enhance the electrophilicity of the carbonyl carbon in the carbaldehyde group, making it more susceptible to nucleophilic attack. masterorganicchemistry.com The pyridazine ring's nitrogen atoms also possess lone pairs of electrons, which can participate in hydrogen bonding. This hydrogen-bonding capability is a crucial factor in molecular recognition and drug-target interactions. nih.gov The inherent polarity of the pyridazine ring, which has the largest dipole moment among the diazine heterocycles, further contributes to its unique chemical behavior. nih.gov

Mechanistic Elucidation of Key Synthetic and Derivatization Reactions

The mechanisms of reactions involving this compound are generally consistent with those of other aromatic aldehydes.

Nucleophilic Addition: The mechanism begins with the attack of a nucleophile on the electrophilic carbonyl carbon. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. In a subsequent step, this intermediate is typically protonated (for example, by water or a dilute acid) to yield the final alcohol product. libretexts.orgyoutube.com

Imine Formation: The reaction initiates with the nucleophilic attack of a primary amine on the carbonyl carbon. This is followed by proton transfer steps to form a carbinolamine (hemiaminal). The carbinolamine is then protonated on the oxygen, making water a good leaving group. Elimination of water and subsequent deprotonation of the nitrogen results in the formation of the imine. masterorganicchemistry.com

Oxidation/Reduction: The mechanisms for the oxidation and reduction of the aldehyde group involve the transfer of hydride ions (for reduction) or the removal of a hydride ion (for oxidation), often facilitated by specific reagents and catalysts.

Understanding these mechanisms is crucial for controlling the outcomes of synthetic transformations and for designing new reaction pathways to create complex molecules derived from this compound.

Applications in Medicinal Chemistry and Biological Sciences

Structure-Activity Relationship Studies of Pyridazine (B1198779) Derivatives

The biological activity of pyridazine derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are therefore essential in designing and optimizing these compounds for specific therapeutic targets. These studies have revealed that modifications to the pyridazine core can significantly influence their pharmacological effects. nih.gov

For instance, in a series of pyridazine-3-carboxamides designed as cannabinoid receptor 2 (CB2) agonists, the nature of the substituents on the pyridazine ring and the carboxamide nitrogen was found to be critical for activity and selectivity. nih.gov While direct SAR studies on 6-Methylpyridazine-3-carbaldehyde itself are not extensively documented, the aldehyde functional group at the 3-position and the methyl group at the 6-position offer versatile points for chemical modification. The aldehyde can be readily converted into other functional groups, such as carboxylic acids, hydrazones, or Schiff bases, allowing for the exploration of a wide chemical space. The methyl group can also be functionalized to introduce further diversity.

Development of Pyridazine-Based Antibacterial Agents

The emergence of multidrug-resistant bacteria has created an urgent need for the development of new antibacterial agents. Pyridazine derivatives have shown promise in this area, with many exhibiting significant activity against both Gram-positive and Gram-negative bacteria. mdpi.com

Synthesis of 1-Aryl-1,4-dihydro-4-oxo-6-methylpyridazine-3-carboxylic Acid Derivatives

The synthesis of 1-aryl-1,4-dihydro-4-oxo-6-methylpyridazine-3-carboxylic acid derivatives represents a key strategy in the development of pyridazine-based antibacterials. While a direct synthetic route from this compound is not explicitly detailed in the provided information, the carbaldehyde group is a logical precursor to the carboxylic acid moiety at the 3-position through oxidation. The general synthesis of such pyridazinone derivatives often involves the condensation of a dicarbonyl compound with a hydrazine (B178648), followed by further modifications. mdpi.com The 6-methyl group is an integral part of the core structure, and the introduction of various aryl groups at the 1-position allows for the fine-tuning of the antibacterial activity.

In Vitro Antibacterial Efficacy and Microbial Sensitivity Testing

The antibacterial efficacy of synthesized pyridazine derivatives is typically evaluated in vitro against a panel of pathogenic bacteria. Minimum Inhibitory Concentration (MIC) values are determined to quantify the potency of the compounds. For example, a series of novel pyridazinone derivatives were synthesized and tested against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii. mdpi.com

Several of these compounds demonstrated significant antibacterial activity. The substitution pattern on the pyridazinone ring was found to have a marked effect on the activity. For instance, the presence of a fluorine atom at the para position of a phenyl ring attached to the pyridazinone core resulted in enhanced activity against Gram-negative bacteria. mdpi.com Conversely, the introduction of an electron-donating methyl group at the same position led to increased activity against the Gram-positive bacterium MRSA. mdpi.com

Table 1: In Vitro Antibacterial Activity of Selected Pyridazinone Derivatives

| Compound | Test Organism | MIC (µM) |

|---|---|---|

| Compound 7 | E. coli | >100 |

| S. aureus (MRSA) | 8.92 | |

| P. aeruginosa | 8.92 | |

| A. baumannii | 8.92 | |

| Compound 13 | E. coli | >100 |

| S. aureus (MRSA) | >100 | |

| P. aeruginosa | 8.92 |

Data sourced from a study on novel pyridazinone derivatives and their antibacterial activity. mdpi.com

Exploration of Antineoplastic Activities in Pyridazine Complexes

The development of novel anticancer agents is a major focus of medicinal chemistry research. Pyridazine derivatives and their metal complexes have emerged as a promising class of compounds with potential antineoplastic activity. nih.govresearchgate.net The pyridazine scaffold is considered a "privileged structure" in anticancer drug design due to its favorable physicochemical properties and its presence in numerous anticancer agents. nih.gov

While direct studies on antineoplastic complexes of this compound were not found, research on structurally similar compounds provides valuable insights. For instance, new complexes of dioxovanadium(V), zinc(II), ruthenium(II), palladium(II), and platinum(II) with 6-methylpyridine-2-carbaldehyde-N(4)-ethylthiosemicarbazone (a pyridine (B92270) analogue) have been synthesized and shown to exhibit antineoplastic activity against human colon cancer cell lines (HCT 116). nih.gov Given the structural similarity between pyridine and pyridazine, it is plausible that analogous complexes derived from this compound could also possess significant anticancer properties. The thiosemicarbazone ligand, readily formed from the carbaldehyde, is a key component for metal chelation and biological activity.

Pyridazine Compounds as Potential Enzyme Inhibitors

Enzyme inhibition is a common mechanism of action for many drugs. Pyridazine derivatives have been investigated as inhibitors of various enzymes, highlighting their potential in treating a range of diseases. nih.gov

Research has shown that meridianin derivatives, which can be conceptually linked to the pyridazine scaffold, act as novel inhibitors of the JAK/STAT3 signaling pathway, a key target in cancer therapy. mdpi.com Structure-activity relationship studies of these derivatives indicated that specific modifications, such as the introduction of an isothiouronium group via an alkyl chain, significantly enhanced their antitumor activity. mdpi.com This suggests that the this compound core could be a valuable starting point for designing new JAK/STAT3 inhibitors.

Furthermore, a series of pyridazine-3-carboxamides have been developed as selective agonists for the cannabinoid receptor 2 (CB2), with some compounds exhibiting high potency and selectivity. nih.gov The design of these compounds involved strategies such as scaffold hopping and bioisosterism, demonstrating the versatility of the pyridazine ring in creating molecules that interact with specific biological targets. nih.gov

Investigation of Broader Biological Activities of Pyridazine Derivatives

Beyond their antibacterial and antineoplastic activities, pyridazine derivatives exhibit a wide array of other biological properties. sarpublication.comrjptonline.org The pyridazine nucleus is considered a "wonder nucleus" due to the diverse pharmacological activities displayed by its derivatives. sarpublication.com These activities include:

Antiviral: Some pyridazine-based frameworks have shown activity against viruses such as the Hepatitis A virus (HAV). nih.gov

Anti-inflammatory and Analgesic: Certain pyridazinone derivatives have demonstrated potent anti-inflammatory and analgesic properties with reduced ulcerogenic side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). sarpublication.com

Anticonvulsant: The pyridazine scaffold has been incorporated into compounds with anticonvulsant activity. rjptonline.org

Antihypertensive: Some pyridazine derivatives act as vasodilators and are used as antihypertensive agents. rjptonline.org

Antidepressant: The pyridazine ring is a component of some antidepressant drugs. rjptonline.org

The versatility of the this compound synthon allows for its use in the synthesis of a broad range of these biologically active compounds. The aldehyde group provides a reactive handle for the introduction of various pharmacophores, enabling the exploration of diverse chemical space and the optimization of biological activity for a multitude of therapeutic targets.

Analgesic Properties

A thorough review of existing literature did not yield any studies that specifically investigate the analgesic properties of this compound. While numerous pyridazine and pyridazinone derivatives have been synthesized and evaluated for their potential as pain-relieving agents, with some showing significant activity, research has not been extended to this particular compound. nih.govnih.gov The influence of the 6-methyl and 3-carbaldehyde substituents on the analgesic activity of the pyridazine core remains undetermined.

Anti-inflammatory Efficacy

Similarly, there is a lack of research on the anti-inflammatory efficacy of this compound. The pyridazine and pyridazinone scaffolds are known to be of interest in the development of anti-inflammatory drugs, with some derivatives exhibiting potent activity. nih.govrsc.orgnih.gov However, no studies were found that have synthesized or tested this compound for its ability to mitigate inflammatory processes.

Antihypertensive Research

The potential of this compound in antihypertensive research is another area that remains uninvestigated. Various pyridazine derivatives have been explored for their ability to lower blood pressure, leading to the development of some antihypertensive drugs. nih.govresearchgate.net Despite the recognized potential of the pyridazine core in cardiovascular medicine, no studies have been published regarding the synthesis or pharmacological evaluation of this compound for antihypertensive effects.

Antihistaminic Studies

No scientific literature could be found that details any investigation into the antihistaminic properties of this compound. Although the pyridazine nucleus has been incorporated into molecules with antihistaminic activity, the specific contribution of the 6-methyl and 3-carbaldehyde functional groups to this pharmacological profile has not been explored.

Protozoacidal, Anti-flagellate, and Amoebicidal Potentials

There is currently no available research data on the potential of this compound as a protozoacidal, anti-flagellate, or amoebicidal agent. While other nitrogen-containing heterocyclic compounds have been investigated for their antiprotozoal activities, this compound has not been a subject of such studies.

Coordination Chemistry and Catalysis

6-Methylpyridazine-3-carbaldehyde and its Derivatives as Ligands in Metal Complexes

This compound is a bifunctional molecule featuring a pyridazine (B1198779) ring and a reactive carbaldehyde group. The pyridazine moiety itself, with its two vicinal nitrogen atoms, can coordinate to a metal center, forming a stable five-membered chelate ring. The electronic properties of this ring are influenced by the methyl group at the 6-position, which acts as an electron-donating group, subtly modifying the basicity and π-acceptor capacity of the nitrogen atoms.

The true versatility of this compound as a ligand precursor lies in its aldehyde functionality. This group provides a synthetic handle for the creation of a vast library of Schiff base ligands through condensation reactions with primary amines. nih.gov Schiff bases are a privileged class of ligands in coordination chemistry because their steric and electronic properties can be easily tuned by changing the amine component. bibliomed.orgresearchgate.net

For instance, condensation of an aldehyde with hydrazides or thiosemicarbazides can yield tridentate ligands capable of forming stable complexes with transition metals. A Schiff base derived from the analogous 6-methylpyridine-2-aldehyde and S-3-methylbenzyldithiocarbazate was shown to act as a tridentate NNS donor, coordinating to metal ions through the pyridine (B92270) nitrogen, the azomethine nitrogen, and the thione sulfur atom. researchgate.net Similarly, Schiff bases derived from other pyridazinone hydrazides have been synthesized and used to form complexes with Co(II), Cu(II), and Fe(III). sciencepublishinggroup.com These derivatives demonstrate the principle that a Schiff base of this compound could coordinate in a similar tridentate fashion, offering a combination of a soft donor (like sulfur) with the two harder nitrogen donors of the pyridazine ring.

The general structure of Schiff base ligands derived from this compound would involve the imine (-CH=N-) linkage. Depending on the R-group of the primary amine (R-NH₂), these ligands can be designed to be bidentate, tridentate, or even polydentate, thus offering precise control over the coordination geometry of the resulting metal complex.

Design and Synthesis of Novel Metal-Pyridazine Complexes

The synthesis of metal complexes with pyridazine-based ligands is typically achieved through straightforward, direct methods. bibliomed.org The most common approach involves the reaction of the desired ligand with a metal salt (often a halide, nitrate, or perchlorate) in a suitable organic solvent like methanol, ethanol (B145695), or acetonitrile (B52724). The resulting complex may precipitate directly from the reaction mixture or can be crystallized by slow evaporation of the solvent.

While specific synthetic reports for this compound complexes are not extensively documented, the synthesis of complexes with its derivatives is well-established. For example, octahedral complexes of Cu(II), Ni(II), Zn(II), and Cd(II) have been prepared using a tridentate Schiff base derived from 6-methylpyridine-2-aldehyde. researchgate.net In these cases, two molecules of the tridentate ligand coordinate to the central metal ion to satisfy its coordination sphere.

Another synthetic strategy is the in situ method, where the Schiff base ligand is formed in the presence of the metal ion. This is often effective when the free ligand is unstable but is stabilized upon coordination. This involves mixing the aldehyde (e.g., this compound), a primary amine, and a metal salt in a one-pot reaction.

The table below summarizes synthetic approaches for metal complexes with related pyridazine and pyridine-based Schiff base ligands, illustrating the general conditions that would be applicable for derivatives of this compound.

| Ligand Precursor | Amine/Hydrazide Component | Metal Salt | Resulting Complex Stoichiometry | Reference |

|---|---|---|---|---|

| 6-Methylpyridine-2-aldehyde | S-3-methylbenzyldithiocarbazate | CuCl₂, NiCl₂, ZnCl₂, CdCl₂ | [M(L)₂] where L is the tridentate Schiff base | researchgate.net |

| 4-Carboxy Hydrazide-5,6-diphenyl-3[2-H]pyridazinone | 2-Hydroxyacetophenone (forms hydrazone) | Co(II), Cu(II), Fe(III) salts | Various, including [M(HL)₂] and [ML₂] | sciencepublishinggroup.com |

| Pyridine-3-carboxaldehyde | Isonicotinoylhydrazide | Zn(NO₃)₂ | Zn(L)₂(H₂O)₄₂ | scirp.org |

Catalytic Applications of Pyridazine-Derived Metal Complexes

Metal complexes containing pyridazine and related polypyridyl ligands are recognized for their potential in a wide array of catalytic transformations. The electronic properties of the ligand framework, particularly its ability to stabilize different oxidation states of the metal center and participate in electron transfer processes, are key to their catalytic function.

Although catalytic studies involving complexes of this compound itself are yet to be reported, research on related structures provides a clear indication of their potential. For example, ruthenium complexes featuring pyridazine-based N-heterocyclic carbene ligands have demonstrated excellent activity in the oxidation of alkenes to diketones. researchgate.net Iridium complexes anchored to silica (B1680970) and containing dipyridyl-pyridazine ligands have been developed as efficient heterogeneous catalysts for water oxidation, a critical reaction for artificial photosynthesis. bldpharm.com

Furthermore, pyridazine-containing frameworks have been investigated in the context of CO₂ reduction. While much of this work has focused on more extended systems like quaterpyridines, the fundamental principles of metal-ligand cooperativity are relevant. nih.govnih.gov The pyridazine unit can act as an electron reservoir, accepting and donating electrons during the catalytic cycle to facilitate the multi-electron transformation of CO₂ to CO or other value-added products.

The following table summarizes some catalytic applications of metal complexes derived from pyridazine and analogous pyridine ligands.

| Ligand System | Metal Center | Catalytic Reaction | Key Finding | Reference |

|---|---|---|---|---|

| Dipyridyl-pyridazine | Iridium (Ir) | Water Oxidation | High catalytic activity and stability as a heterogeneous catalyst. | bldpharm.com |

| Pyridazine-based N-Heterocyclic Carbene | Ruthenium (Ru) | Alkene Oxidation | Dinuclear Ru(II) complex showed excellent catalytic activity for alkene oxidation. | researchgate.net |

| Quaterpyridine (related polypyridyl) | Cobalt (Co) | Electrocatalytic CO₂ Reduction | Efficient homogeneous electrocatalyst for CO₂ to CO conversion. | nih.gov |

| Quaterpyridine (related polypyridyl) | Iron (Fe) | Photoelectrocatalytic CO₂ Reduction | Excellent photoelectrocatalyst, highlighting the tuneable nature of polypyridyl complexes. | nih.gov |

Mechanistic Studies of Catalytic Processes

Understanding the reaction mechanism is crucial for the rational design of more efficient catalysts. For pyridazine- and polypyridyl-metal complexes, mechanistic studies often focus on the interplay between the metal center and the ligand during the catalytic cycle.

In the context of CO₂ reduction by cobalt and iron quaterpyridine complexes, density functional theory (DFT) calculations have provided significant insights. nih.govnih.govsigmaaldrich.com These studies revealed that the catalytic pathway is highly dependent on the nature of the metal-ligand orbital interactions. For the cobalt catalyst, the reductions are primarily ligand-based, but a key step involves delocalization of an electron onto the metal, which facilitates CO₂ binding. nih.govsigmaaldrich.com In contrast, the iron catalyst maintains a more Lewis acidic metal center throughout the reduction process, leading to a different binding mode for CO₂ and an alternative catalytic mechanism. nih.govnih.gov These findings underscore how the electronic structure of the pyridazine-containing ligand can dictate the reaction pathway.

Materials Science Applications

Exploration of Pyridazine-Based Compounds in Advanced Materials

The pyridazine (B1198779) ring is characterized by its aromaticity, high dipole moment, and the presence of two nitrogen atoms that can act as hydrogen bond acceptors. blumberginstitute.orgnih.gov These features are fundamental to their exploration in advanced materials. The electron-withdrawing nature of the two adjacent nitrogen atoms influences the electronic properties of the molecule, making pyridazine-based compounds candidates for various applications. blumberginstitute.org

The inherent polarity and ability to engage in π-π stacking interactions make pyridazine derivatives suitable for creating structured molecular assemblies. blumberginstitute.orgnih.gov These properties are crucial in the design of materials where molecular organization dictates function, such as in organic electronics or functional polymers. Researchers are exploring how the tunability of the pyridazine core, through the addition of different functional groups, can modulate these properties for specific material requirements. blumberginstitute.org While many pyridazine derivatives are being investigated, the core structure remains a key pharmacophore in various herbicides and several drugs, indicating its stable and versatile nature. wikipedia.org

Potential for Corrosion Inhibition by Pyridazine Derivatives

A significant area of application for pyridazine derivatives in materials science is in the prevention of corrosion, particularly for mild steel in acidic environments. tandfonline.comresearchgate.net Corrosion is a major challenge in many industrial settings, and organic heterocyclic compounds containing nitrogen, sulfur, or oxygen atoms are well-known for their inhibitory effects. semanticscholar.org Pyridazine derivatives have emerged as a promising class of corrosion inhibitors due to their favorable electronic structure and ability to adsorb onto metal surfaces. researchgate.netsemanticscholar.org

The mechanism of corrosion inhibition by pyridazine derivatives involves the adsorption of the organic molecules onto the metal surface, forming a protective barrier. semanticscholar.org This film separates the metal from the corrosive medium, hindering the electrochemical processes of corrosion. semanticscholar.org The adsorption is facilitated by the presence of the nitrogen heteroatoms, which can coordinate with the metal atoms, and the π-electrons of the aromatic ring. tandfonline.com Studies indicate that this adsorption is often a spontaneous process involving both physical (electrostatic) and chemical (chemisorption) interactions, leading to the formation of stable inhibitor-metal complexes. tandfonline.comtandfonline.com

Research has demonstrated the high efficacy of various pyridazine compounds as corrosion inhibitors. For example, newly synthesized derivatives have shown inhibition efficiencies exceeding 90% for mild steel in 1 M HCl. tandfonline.com Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), confirm that these compounds effectively hinder both the anodic and cathodic reactions of corrosion. tandfonline.comresearchgate.net Surface analysis techniques further reveal the formation of a protective layer on the metal, minimizing dissolution. tandfonline.com

An advantage of some pyridazine-based inhibitors is their potential to be more environmentally friendly and less toxic compared to some conventional inhibitors, aligning with sustainable corrosion prevention strategies. tandfonline.comtandfonline.com

Table 1: Corrosion Inhibition Efficiency of Various Pyridazine Derivatives

| Derivative | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|

| PZ-oxy | Mild Steel | 1 M HCl | 1 x 10⁻³ M | 94 | tandfonline.com |

| PZ-yl | Mild Steel | 1 M HCl | 1 x 10⁻³ M | 96 | tandfonline.com |

| 6-methyl-4,5-dihydropyridazin-3(2H)-one | Mild Steel | 1 M HCl | 5 x 10⁻³ M | 98 | researchgate.net |

| 6-methyl-4,5-dihydropyridazin-3(2H)-one | Mild Steel | 0.5 M H₂SO₄ | 5 x 10⁻² M | 75 | researchgate.net |

| ATPA | Carbon Steel | 1 M HCl | 200 ppm | 97.11 | researchgate.net |

| ATPE | Carbon Steel | 1 M HCl | 200 ppm | 96.02 | researchgate.net |

| 2-[(6-ethoxy-3-pyridazinyl) thiyl]-N, N-diethylacetamide (EPD) | Copper | 0.5 M H₂SO₄ | 4 mM | 94.1 | researchgate.net |

Theoretical and Computational Chemistry

Quantum Chemical Investigations of Molecular Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on its electronic structure. These methods solve approximations of the Schrödinger equation to determine energy, electron distribution, and other key physicochemical parameters.

The electronic structure of 6-Methylpyridazine-3-carbaldehyde is dictated by its constituent parts: the pyridazine (B1198779) ring, a methyl group, and a carbaldehyde (formyl) group. The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. Due to the high electronegativity of nitrogen compared to carbon, the pyridazine ring is characterized as a π-deficient system, which influences its reactivity.

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory used to predict and explain chemical reactivity. acs.orgyoutube.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, being the innermost empty orbital, acts as an electron acceptor (electrophile). acs.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the distribution of these orbitals determines its reactive behavior.

HOMO: The HOMO is expected to be distributed primarily over the electron-rich regions of the molecule, namely the pyridazine ring and the electron-donating methyl group. The nitrogen atoms, with their lone pairs, would also have significant HOMO lobe contributions. wuxiapptec.com

LUMO: The LUMO is anticipated to be localized on the electron-deficient parts of the molecule. The electron-withdrawing carbaldehyde group, particularly the carbonyl carbon, and the π-deficient pyridazine ring would be the primary sites for the LUMO. wuxiapptec.com

A small HOMO-LUMO gap suggests that the molecule can be easily excited and is generally more reactive. Computational studies on related pyridazine derivatives using Density Functional Theory (DFT) provide context for the expected electronic parameters.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 5-phenyl-6-ethyl-pyridazine-3-thione (PEPT) | -8.011 | -4.702 | 3.309 | gsconlinepress.com |

| 5-phenyl-6-ethylpridazine-3-one (PEPO) | -8.621 | -4.221 | 4.400 | gsconlinepress.com |

| 5-[hydroxy(phenyl)methyl]-6-methylpyridazin-3(2H)-one (P1) | -6.096 | -0.890 | 5.206 | researchgate.net |

| 5-(2,6-dichlorobenzyl)-6-methylpyridazin-3(2H)-one (P3) | -6.428 | -1.096 | 5.332 | researchgate.net |

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD studies on this compound are not prominent in the literature, the technique offers valuable potential applications. An MD simulation would allow for the analysis of the molecule's conformational flexibility, particularly the rotation of the C-C bond between the pyridazine ring and the carbaldehyde group. This would reveal the most stable conformations and the energy barriers between them.

Furthermore, MD simulations can model the interactions of this compound with its environment, such as a solvent like water or a biological macromolecule. In an aqueous environment, simulations could predict its solvation shell and hydrogen bonding patterns. When applied to a ligand-protein complex, MD can assess the stability of the binding pose predicted by docking, providing insights into the dynamic nature of the interaction and the lifetime of key intermolecular contacts.

Computational Approaches to Reaction Mechanism Prediction

Computational chemistry, particularly using DFT, is a vital tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states. The calculated activation energy (the energy difference between the reactant and the transition state) indicates the kinetic feasibility of a proposed pathway.

For this compound, a key reaction is the nucleophilic addition to the carbonyl carbon of the aldehyde group. Computational modeling could predict the mechanism of this reaction with various nucleophiles. For example, the reaction with a Grignard reagent or a cyanide ion could be modeled to determine the precise pathway, the structure of the transition state, and whether the reaction is kinetically and thermodynamically favorable. Such studies can also clarify the role of the pyridazine ring in modulating the reactivity of the aldehyde, comparing it to simpler aromatic aldehydes. wuxiapptec.com

Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is central to drug discovery for screening virtual libraries of compounds against a biological target. The pyridazine scaffold is found in many biologically active compounds, making its derivatives interesting candidates for such studies. researchgate.netnih.gov

In a hypothetical docking study, this compound would be placed into the binding site of a target protein. A scoring function would then evaluate different binding poses based on intermolecular interactions such as:

Hydrogen Bonds: The aldehyde oxygen and the two pyridazine nitrogen atoms can act as hydrogen bond acceptors.

Hydrophobic Interactions: The methyl group and the aromatic pyridazine ring can engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.

π-π Stacking: The π-deficient pyridazine ring can interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan.

Docking studies on related pyridazine-3-carboxamides have successfully identified potent and selective agonists for the cannabinoid receptor 2 (CB2), demonstrating the utility of this approach. nih.gov Similarly, docking has been used to rationalize the antifungal activity of other complex pyridazine derivatives. researchgate.net These studies provide a framework for how this compound could be investigated as a potential ligand for various enzymatic or receptor targets.

Application of Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry and underpins many of the theoretical analyses discussed above. nih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electron density, which is a simpler quantity. nih.gov The B3LYP hybrid functional is a commonly used method that provides a good balance of accuracy and computational cost for organic molecules. gsconlinepress.comscirp.org

The applications of DFT for studying this compound are extensive:

Geometry Optimization: Finding the lowest energy, most stable three-dimensional structure of the molecule. researchgate.net

Electronic Properties: Calculating HOMO and LUMO energies, the HOMO-LUMO gap, and generating molecular electrostatic potential (MEP) maps to visualize electron-rich and electron-poor regions.

Global Reactivity Descriptors: DFT calculations are used to quantify concepts of chemical reactivity derived from the energies of the frontier orbitals. researchgate.net These descriptors help in comparing the reactivity of different molecules.

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom/molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron configuration. It is half the HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of a species to accept electrons. |

Formulas based on Koopmans' theorem and conceptual DFT. researchgate.netnih.gov

By applying these DFT methods, a comprehensive theoretical profile of this compound can be constructed, guiding experimental work and providing a deep understanding of its chemical nature.

Monte Carlo Simulations for Adsorption Behavior

Monte Carlo (MC) simulations are a powerful computational tool for investigating the adsorption behavior of molecules at a microscopic level. electrochemsci.org This method allows for the determination of the most probable and lowest energy adsorption configurations of molecules on a given surface, providing valuable insights into the interaction mechanism. In the context of pyridazine derivatives, MC simulations have been effectively employed to study their adsorption on metal surfaces, particularly in the field of corrosion inhibition. electrochemsci.orgelectrochemsci.orgresearchgate.net

The simulations typically model the interaction between the inhibitor molecule (e.g., a pyridazine derivative) and a slab of the adsorbent material (e.g., an iron surface). electrochemsci.orguctm.edu The process involves random sampling of the conformational and orientational space of the molecule on the surface to find the most energetically favorable adsorption sites. electrochemsci.org The output of these simulations includes crucial parameters such as adsorption energy, which quantifies the strength of the interaction between the molecule and the surface. A more negative adsorption energy indicates a stronger and more stable adsorption. mdpi.com

The adsorption process is influenced by the molecular structure, including the presence of heteroatoms (like nitrogen in the pyridazine ring) and other functional groups, which can act as active centers for adsorption. electrochemsci.org For this compound, the pyridazine ring and the carbaldehyde group would be expected to be the primary sites of interaction with an adsorbent surface.

Research Findings from Analogous Pyridazine Derivatives:

Monte Carlo simulations performed on various pyridazine derivatives interacting with an Fe(110) surface in an aqueous environment have yielded significant data on their adsorption behavior. The key calculated parameters from these simulations are the adsorption energy, the energy of the rigid adsorbed inhibitor, the energy of the deformed inhibitor, and the dEads/dNi value, which represents the energy of the substrate-adsorbent interactions.

The data below is representative of findings for pyridazine derivatives and illustrates the typical outputs of such computational studies.

| Parameter | Value (kcal/mol) | Description |

|---|---|---|

| Adsorption Energy | -150 to -250 | Total energy change upon adsorption of the molecule on the surface. |

| Energy of Rigid Adsorbed Inhibitor | -120 to -200 | Energy of the adsorbed molecule without conformational changes. |

| Energy of Deformed Inhibitor | -30 to -50 | Energy change due to the deformation of the molecule upon adsorption. |

| dEads/dNi | -140 to -240 | Energy of the interaction between the substrate and the adsorbate. |

These simulations often reveal that the pyridazine derivatives adsorb in a near-parallel orientation to the metal surface, maximizing the contact area and facilitating effective surface coverage. This planar adsorption is a common finding in studies of similar heterocyclic compounds. uctm.edu The strong negative adsorption energies found in these studies suggest a spontaneous and stable adsorption process, which is a key characteristic of effective adsorbents or corrosion inhibitors. mdpi.com

Analytical Techniques for Characterization in Advanced Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a fundamental tool for probing the molecular structure of compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its functional groups, bonding, and electronic environment can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The ¹H NMR spectrum of 6-Methylpyridazine-3-carbaldehyde would be expected to show distinct signals for each type of proton. The aldehydic proton (CHO) would appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9-10 ppm. The protons on the pyridazine (B1198779) ring would exhibit signals in the aromatic region (δ 7-9 ppm), with their specific shifts and coupling patterns determined by their position relative to the nitrogen atoms and the methyl and carbaldehyde substituents. The methyl group (CH₃) protons would appear as a singlet in the upfield region, likely around δ 2.5-3.0 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 3,6-disubstituted pyridazine derivatives, the chemical shifts and coupling constants are systematically analyzed to confirm the structure. researchgate.net The carbonyl carbon of the aldehyde group is highly deshielded and would appear significantly downfield, typically above 190 ppm. The carbons of the pyridazine ring would resonate in the aromatic region (approximately 120-160 ppm), while the methyl carbon would be found in the upfield region (around 15-25 ppm). Analysis of both ¹H and ¹³C NMR spectra, including techniques like COSY and HSQC, allows for the complete assignment of all proton and carbon signals, confirming the molecular connectivity.

Table 1: Predicted NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde (-CHO) | 9.0 - 10.0 | 190 - 205 |

| Pyridazine Ring (C-H) | 7.0 - 9.0 | 120 - 160 |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula for this compound is C₆H₆N₂O, corresponding to a molecular mass of 122.12 g/mol .

In an electron ionization (EI) mass spectrum, the compound would be expected to show a molecular ion peak [M]⁺ at m/z = 122. This peak confirms the molecular weight of the compound. Common fragmentation pathways could include the loss of the formyl radical (•CHO, 29 mass units) to give a fragment at m/z = 93, or the loss of a hydrogen radical to give a fragment at m/z = 121. Electrospray ionization (ES/MS) is a softer ionization technique that would likely show a prominent protonated molecule [M+H]⁺ at m/z = 123.

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that are used to identify the functional groups present in a molecule. The IR spectrum arises from the absorption of infrared radiation corresponding to the molecule's vibrational transitions.

For this compound, the IR spectrum would display several characteristic absorption bands. A strong, sharp band between 1690 and 1715 cm⁻¹ is indicative of the C=O stretching vibration of the aromatic aldehyde. The C-H stretch of the aldehyde group typically appears as a pair of medium-intensity bands between 2700 and 2900 cm⁻¹. The C-H stretching vibrations of the methyl group and the pyridazine ring would be observed around 2900-3100 cm⁻¹. Vibrations associated with the pyridazine ring (C=C and C=N stretching) would appear in the 1400-1600 cm⁻¹ region. The IR spectrum of the related 3-methylpyridazine (B156695) shows characteristic ring vibrations. chemicalbook.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretch | 1690 - 1715 |

| Aldehyde (C-H) | Stretch | 2700 - 2900 (two bands) |

| Aromatic/Methyl (C-H) | Stretch | 2900 - 3100 |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The pyridazine ring, being an aromatic system, contains a conjugated π-electron system. The presence of the carbaldehyde group extends this conjugation. Consequently, this compound is expected to absorb UV light, promoting electrons from bonding (π) or non-bonding (n) orbitals to anti-bonding (π*) orbitals.

The spectrum would likely show intense absorptions corresponding to π → π* transitions at shorter wavelengths and a weaker absorption at a longer wavelength corresponding to the n → π* transition of the carbonyl group. For comparison, the related compound 3-pyridinecarboxaldehyde (B140518) has available UV/Visible spectral data. nist.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique can precisely map the atomic positions within the crystal lattice, providing accurate measurements of bond lengths, bond angles, and torsional angles. For a compound like this compound, which may exist as a solid, obtaining a single crystal suitable for X-ray diffraction would provide unequivocal proof of its structure. sigmaaldrich.com The analysis would confirm the planarity of the pyridazine ring and the orientation of the methyl and carbaldehyde substituents relative to the ring, as well as revealing any intermolecular interactions, such as hydrogen bonding or π-stacking, in the solid state.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen) in a compound. This experimental data is then compared to the theoretical values calculated from the compound's molecular formula. For this compound (C₆H₆N₂O), this comparison serves as a crucial check of sample purity and confirms the empirical formula.

Table 3: Elemental Composition of this compound

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 6 | 72.066 | 59.01 |

| Hydrogen (H) | 1.008 | 6 | 6.048 | 4.95 |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 22.94 |

| Oxygen (O) | 15.999 | 1 | 15.999 | 13.10 |

| Total | | | 122.127 | 100.00 |

The experimental values for a pure sample should align closely with these calculated percentages, typically within a ±0.4% margin, thereby verifying the compound's elemental composition. sigmaaldrich.com

Chromatographic Methods for Purity Assessment and Separation

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. This is achieved through the differential partitioning of the analytes between a stationary phase and a mobile phase. For a moderately polar compound like this compound, both liquid and gas chromatography are highly applicable.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of non-volatile or thermally sensitive compounds. In the context of this compound and its derivatives, reverse-phase HPLC is a commonly employed mode. In this setup, a non-polar stationary phase, such as a C18-modified silica (B1680970) gel, is used in conjunction with a polar mobile phase.

The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds will have a stronger affinity for the stationary phase, resulting in longer retention times, while more polar compounds will elute earlier. The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be varied to optimize the separation. The addition of modifiers such as formic acid or ammonium (B1175870) hydroxide (B78521) can improve peak shape and resolution by controlling the ionization state of the analytes. bldpharm.comacs.org

In synthetic processes involving this compound, preparative HPLC is often utilized for the purification of the resulting products. For instance, in the synthesis of complex heterocyclic compounds where this compound is a starting material, preparative HPLC with a C18 column is a documented method for isolating the final product. acs.org

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is another valuable technique, particularly for preparative separations. It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC can offer faster separations and is more environmentally friendly due to the reduced use of organic solvents compared to traditional HPLC. In the purification of derivatives synthesized from this compound, preparative SFC has been employed, highlighting its utility in handling such compounds.

Gas Chromatography (GC)

For volatile and thermally stable compounds, Gas Chromatography (GC) is an exceptionally powerful analytical tool, often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. The separation in GC is based on the compound's boiling point and its interaction with the stationary phase of the capillary column. While specific GC methods for this compound are not extensively detailed in publicly available research, the general principles for analyzing similar aromatic and heterocyclic aldehydes are well-established. A typical GC method would involve injecting the sample into a heated port to ensure volatilization, followed by separation on a column with a specific stationary phase, and detection by a flame ionization detector (FID) or a mass spectrometer. nih.govspringernature.com The choice of stationary phase is critical and would be selected based on the polarity of this compound to achieve optimal separation from any impurities. chromatographyonline.commdpi.com

Flash Chromatography

On a larger, preparative scale, flash chromatography is a rapid and efficient method for purifying compounds. It is a form of column chromatography that uses moderate pressure to accelerate the flow of the mobile phase through the stationary phase, typically silica gel. In various synthetic routes starting from this compound, flash chromatography is a standard purification step for the resulting products. The choice of eluent, often a gradient of solvents like ethyl acetate (B1210297) in heptane, is crucial for achieving good separation.

Below are tables detailing typical chromatographic conditions mentioned in the synthesis of derivatives from this compound, which are indicative of the methods applicable to the compound itself.

Table 1: Exemplary Preparative HPLC and SFC Purification Conditions for Derivatives of this compound

| Parameter | Preparative HPLC | Preparative SFC |

|---|---|---|

| Stationary Phase | C18 | Torus Diol |

| Mobile Phase A | Water with 0.05% Formic Acid | Supercritical CO₂ |

| Mobile Phase B | Acetonitrile | Methanol with 20 mM Ammonium Hydroxide |

| Detection | UV-Vis | UV-Vis/MS |

This table is a composite of conditions reported in synthetic procedures involving the target compound's derivatives.

Table 2: Exemplary Flash Chromatography Purification Conditions for Derivatives of this compound

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase | Silica Gel | Silica Gel |

| Eluent System | 20% to 100% Ethyl Acetate in Heptane (Gradient) | 0% to 50% Ethyl Acetate in Heptane (Gradient) |

| Detection | Thin Layer Chromatography (TLC) / UV-Vis | Thin Layer Chromatography (TLC) / UV-Vis |

This table illustrates common solvent systems used for the purification of products derived from this compound.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The development of environmentally friendly and efficient methods for synthesizing pyridazine (B1198779) derivatives is a critical area of ongoing research. Traditional methods often rely on harsh reaction conditions and the use of heavy metal catalysts, which pose environmental concerns. organic-chemistry.org Future efforts will likely focus on metal-free catalytic systems and reactions that proceed under neutral conditions, offering a more sustainable and cost-effective approach to pyridazine synthesis. organic-chemistry.org

Recent advancements include the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides highly regioselective access to pyridazine derivatives without the need for metal catalysts. organic-chemistry.orgorganic-chemistry.org Another promising strategy involves the copper-catalyzed aerobic 6-endo-trig cyclization of β,γ-unsaturated hydrazones, which can yield either 1,6-dihydropyridazines or pyridazines by simply changing the solvent. organic-chemistry.org Further research into these and other novel synthetic methodologies, such as those utilizing microwave irradiation to reduce reaction times and solvent use, will be crucial for the sustainable production of 6-Methylpyridazine-3-carbaldehyde and its derivatives. nih.gov

Table 1: Comparison of Synthetic Routes for Pyridazine Derivatives

| Synthetic Method | Catalyst/Conditions | Advantages | Challenges |

| Traditional Cyclocondensation | Acid/Base Catalysis | Well-established | Harsh conditions, potential byproducts |

| Metal-Catalyzed Cross-Coupling | Palladium, Copper | High efficiency and selectivity | Metal contamination, cost |

| Aza-Diels-Alder Reaction | Metal-free, neutral conditions | High regioselectivity, sustainable | Substrate scope limitations |

| Aerobic Cyclization | Copper(II) catalyst, solvent choice | Control over product (dihydropyridazine vs. pyridazine) | Optimization of reaction conditions |

| Microwave-Assisted Synthesis | Microwave irradiation | Reduced reaction times, lower energy consumption | Scalability, specialized equipment |

Expansion of Biological Activity Screening and Target Identification

Pyridazine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.netnih.govrsc.org The unique physicochemical properties of the pyridazine ring, such as its weak basicity, high dipole moment, and capacity for dual hydrogen bonding, make it a valuable scaffold in drug design. nih.govblumberginstitute.org this compound, as a key intermediate, provides a platform for generating diverse libraries of compounds for biological screening. pipzine-chem.com

Future research should focus on expanding the screening of these derivatives against a broader range of biological targets. Identifying the specific molecular targets of active compounds is a significant challenge. For example, while some pyridazine-based compounds are known to inhibit kinases by binding to the ATP recognition pocket, the precise mechanisms of action for many others remain to be elucidated. nih.gov The discovery that pyridazine derivatives can enhance the expression of the glutamate (B1630785) transporter EAAT2 in astrocytes highlights the potential for these compounds to modulate neurological processes and offers a new avenue for therapeutic development. nih.gov The identification of imidazo[1,2-b]pyridazine (B131497) ligands as allosteric inhibitors of TYK2, a member of the Janus kinase family, further underscores the potential for discovering novel mechanisms of action. nih.gov

Advanced Materials Design and Fabrication with Pyridazine Derivatives

The unique electronic and optical properties of the pyridazine ring make it an attractive component for advanced materials. pipzine-chem.comresearchgate.net The presence of adjacent sp2-hybridized nitrogen atoms can enhance the optical, charge-transfer, and electronic performance of π-conjugated systems. researchgate.net This has led to the investigation of pyridazine-based materials for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and sensors. pipzine-chem.comresearchgate.net